![molecular formula C7H11NO2 B1288828 5-Azaspiro[2.4]heptane-1-carboxylic acid CAS No. 746577-57-1](/img/structure/B1288828.png)

5-Azaspiro[2.4]heptane-1-carboxylic acid

Overview

Description

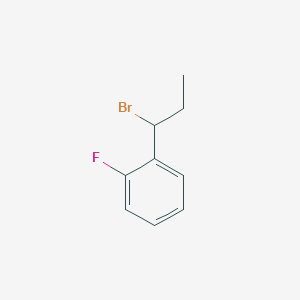

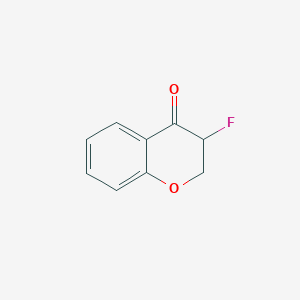

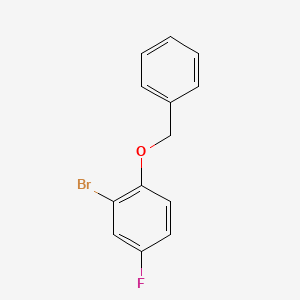

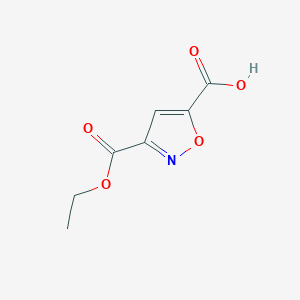

5-Azaspiro[2.4]heptane-1-carboxylic acid is a chemical compound . It is a solid in form . The SMILES string representation of the molecule is O=C(O)C1C2(C1)CCN(C(OCC3=CC=CC=C3)=O)C2 . The InChI representation is 1S/C15H17NO4/c17-13(18)12-8-15(12)6-7-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) .

Synthesis Analysis

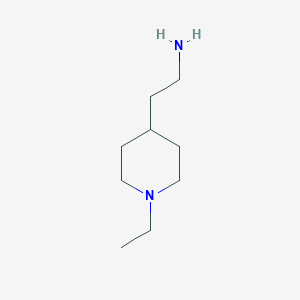

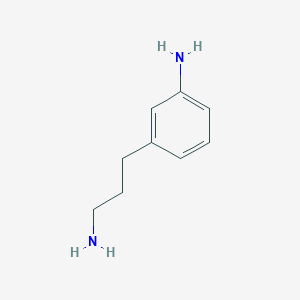

The synthesis of 5-Azaspiro[2.4]heptane-1-carboxylic acid involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .

Molecular Structure Analysis

The molecular structure of 5-Azaspiro[2.4]heptane-1-carboxylic acid can be represented by the SMILES string O=C(O)C1C2(C1)CCN(C(OCC3=CC=CC=C3)=O)C2 . The InChI representation is 1S/C15H17NO4/c17-13(18)12-8-15(12)6-7-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) .

Chemical Reactions Analysis

The key reaction in the synthesis of 5-Azaspiro[2.4]heptane-1-carboxylic acid is a one-pot double allylic alkylation of an imine analogue of glycine .

Physical And Chemical Properties Analysis

5-Azaspiro[2.4]heptane-1-carboxylic acid is a solid . The CAS Number is 150543-37-6 . The MDL number is MFCD12198827 . The PubChem Substance ID is 329822927 .

Scientific Research Applications

Medicinal Chemistry: Hepatitis C Virus Inhibitors

5-Azaspiro[2.4]heptane-1-carboxylic acid: and its derivatives are pivotal in the synthesis of compounds targeting the Hepatitis C virus (HCV). Specifically, they serve as intermediates in creating NS5A inhibitors, which play a crucial role in the viral replication complex . The development of these inhibitors has significantly impacted the treatment of HCV, offering patients more effective therapeutic options.

Organic Synthesis: Spirocyclic Compound Formation

In organic chemistry, this compound is utilized in the formation of spirocyclic structures, which are prevalent in many biologically active molecules. The spirocyclic framework provided by 5-Azaspiro[2.4]heptane-1-carboxylic acid is particularly valuable in synthesizing diverse medicinal agents due to its rigid and three-dimensional conformation .

Pharmacology: Drug Development

The unique structure of 5-Azaspiro[2.4]heptane-1-carboxylic acid makes it an excellent candidate for drug development. Its incorporation into drug molecules can enhance binding affinity and specificity towards biological targets, thereby improving drug efficacy and reducing side effects .

Materials Science: Advanced Material Synthesis

In materials science, the compound’s robust and stable ring system can be used to synthesize advanced materials with specific mechanical properties. These materials could find applications in creating novel polymers or enhancing existing materials’ durability .

Biotechnology: Enzyme Inhibition

The spirocyclic nature of 5-Azaspiro[2.4]heptane-1-carboxylic acid allows it to act as a potential enzyme inhibitor. By fitting into the active sites of enzymes, it can modulate biological pathways, which is beneficial for studying disease mechanisms or developing new biotechnological processes .

Environmental Science: Pollutant Degradation

Research in environmental science could explore the use of 5-Azaspiro[2.4]heptane-1-carboxylic acid in the degradation of pollutants. Its chemical structure might interact with specific contaminants, aiding in their breakdown and contributing to environmental remediation efforts .

Analytical Chemistry: Chiral Separations

The chiral centers in 5-Azaspiro[2.4]heptane-1-carboxylic acid make it suitable for developing chiral separation techniques. These techniques are crucial for purifying enantiomers in pharmaceutical compounds, ensuring the safety and effectiveness of medications .

Chemical Education: Teaching Advanced Organic Concepts

Lastly, 5-Azaspiro[2.4]heptane-1-carboxylic acid can be used as a teaching tool in chemical education to illustrate advanced organic chemistry concepts such as spirocyclic compound synthesis, stereochemistry, and the importance of three-dimensional molecular structure in biological activity .

properties

IUPAC Name |

5-azaspiro[2.4]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6(10)5-3-7(5)1-2-8-4-7/h5,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPSRHCDEVLDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.4]heptane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The research paper focuses on identifying potential TNF-α inhibitors from Morus sp. (mulberry) root bark extracts using molecular docking simulations []. One compound, denoted as "compound 86", exhibited a strong binding affinity to the TNF-α receptor with a binding energy of -13.03 kcal/mol. While the exact structure of "compound 86" isn't provided in the abstract, it's stated to share structural similarities with (1S, 3R, 6S)-4-oxo-6{4-[2-phenylquinolon-4-yl)methoxy]phenyl}-5-azaspiro [2.4]heptane-1-carboxylic acid, which acted as a reference ligand in the study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)